

Structural Analysis & Characterization Guide: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

CAS No.: 1343398-23-1

Cat. No.: B2469819

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Executive Summary

This guide provides a technical roadmap for the crystalline structure analysis of **4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine** (CAS: 111079-18-6 / Analogous series). As a critical intermediate in the synthesis of bioactive pyrimidines (e.g., kinase inhibitors, agrochemicals), understanding its solid-state behavior is essential for process scale-up and formulation.

This document compares the structural characteristics of the target molecule against its direct precursor, 4,6-dichloro-5-methylpyrimidine, and evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) for routine analysis.

Part 1: Structural Context & Synthesis Causality

The Chem-Structure Relationship

The target molecule is generated via a Nucleophilic Aromatic Substitution (

) of 4,6-dichloro-5-methylpyrimidine using sodium thiomethoxide.

- Precursor (Reference): 4,6-dichloro-5-methylpyrimidine.
 - Symmetry: High (Pseudo-

).

- Packing: Dominated by planar stacking and Cl...Cl halogen bonding.

- Target: **4-Chloro-5-methyl-6-(methylsulfonyl)pyrimidine**.

- Symmetry: Broken (Reduced to

or

).

- Impact: The introduction of the -SMe group introduces conformational flexibility (C-S-C bond angle) and steric bulk, likely altering the space group from the precursor's monoclinic

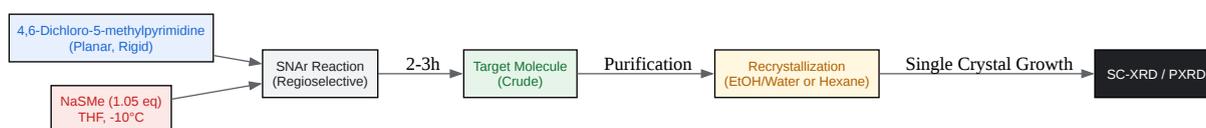
to a lower symmetry setting (e.g.,

or

).

Synthesis & Crystallization Workflow

The purity of the crystalline phase is dictated by the regioselectivity of the synthesis.



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Figure 1: Synthesis and crystallization workflow targeting single-crystal growth.

Part 2: Comparative Analysis of Characterization Methods

This section compares the two primary methods for validating the solid-state form of the target.

Method Comparison: SC-XRD vs. PXRD

Feature	Single Crystal XRD (SC-XRD)	Powder XRD (PXRD)
Primary Utility	Absolute Structure Determination	Bulk Phase Identification
Data Output	3D atomic coordinates (CIF), Bond lengths/angles, Stereochemistry.	Diffraction pattern (2 vs. Intensity), Crystallinity %.
Sample Req.	High-quality single crystal (mm).	Fine powder (ground).
Resolution	Atomic level (Å). ^{[1][2]}	Phase level (Fingerprint).
Suitability	Best for: Confirming regiochemistry (Cl vs. SMe position) and studying packing forces.	Best for: Batch-to-batch consistency, polymorph screening.

Structural Analog Analysis (The "Reference Standard")

Since specific CIF data for the target is often proprietary, researchers must use the 4,6-dichloro-5-methylpyrimidine analog (Acta Cryst. E, 2015) as a baseline for refinement.

- Analog Unit Cell: Monoclinic, .
- Key Interaction to Watch: The analog forms inversion dimers via C—H...N hydrogen bonds. ^{[3][4]}
- Hypothesis for Target: The bulky -SMe group will likely disrupt this dimer, potentially favoring S...Cl chalcogen/halogen bonds or

stacking offset by the methyl group.

Part 3: Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SC-XRD to resolve the SMe vs. Cl positional disorder.

- Preparation: Dissolve 50 mg of pure **4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine** in 2 mL of Ethanol/Dichloromethane (1:1).
- Filtration: Pass through a 0.45 μ m PTFE syringe filter into a clean scintillation vial.
- Nucleation: Cover the vial with Parafilm and puncture 3-4 small holes to control evaporation rate.
- Incubation: Store at 4°C (to reduce thermal motion) in a vibration-free environment for 3-7 days.
- Harvesting: Select block-like or prismatic crystals. Avoid needles (often indicate rapid growth/twinning).

Protocol B: Hirshfeld Surface Analysis (Post-XRD)

Objective: Quantify intermolecular interactions (Self-Validating Step).

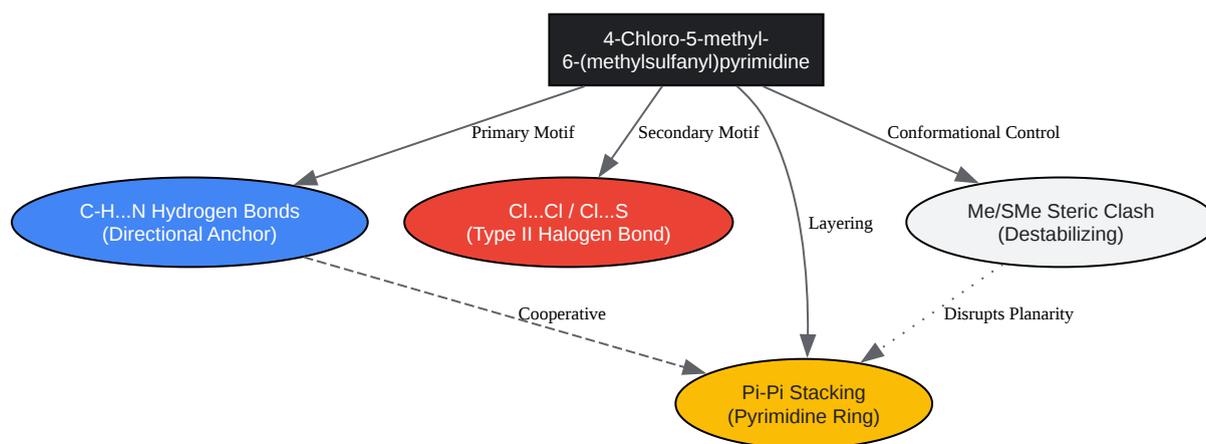
Once the CIF is obtained, use CrystalExplorer to validate the structure:

- Generate Surface: Map
(normalized distance) over the molecule.
- Fingerprint Plot:
 - Look for spikes at short distances: Indicates strong H-bonds (C-H...N).
 - Look for diffuse regions: Indicates van der Waals forces (H...H).

- Red spots on Surface: Critical for identifying the S...N or Cl...S contacts that drive the crystal packing difference from the dichloro-precursor.

Part 4: Intermolecular Interaction Network

The following diagram illustrates the competing forces that dictate the crystalline stability of this molecule compared to its alternatives.



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Figure 2: Network of intermolecular forces. The balance between H-bonding and Steric repulsion determines the final polymorph.

References

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